

Synonyms for 4-Bromo-2-methoxyaniline (e.g., 4-Bromo-o-anisidine)

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Compound of Interest

Compound Name: 4-Bromo-2-methoxyaniline

Cat. No.: B048862

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A Comprehensive Technical Guide to 4-Bromo-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Bromo-2-methoxyaniline**, a key chemical intermediate in various synthetic applications, particularly in the field of drug discovery and development. This document outlines its chemical identity, physical properties, synthesis protocols, and its notable application in the creation of targeted cancer therapeutics.

Chemical Identity and Synonyms

4-Bromo-2-methoxyaniline is an aromatic amine that serves as a versatile building block in organic synthesis. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.



Identifier Type	Value
IUPAC Name	4-bromo-2-methoxyaniline[1]
Synonyms	4-Bromo-o-anisidine, 2-Amino-5-bromoanisole, 4-bromo-2-methoxybenzenamine, 2-methoxy-4-bromoaniline[1][2]
CAS Number	59557-91-4[1][2]
Molecular Formula	C7H8BrNO[1]
Molecular Weight	202.05 g/mol [1]
InChI Key	WRFYIYOXJWKONR-UHFFFAOYSA-N[1]
SMILES	COC1=C(C=CC(=C1)Br)N[1]

Physicochemical Properties

The physical and chemical properties of **4-Bromo-2-methoxyaniline** are crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Appearance	White to light gray to light yellow powder/crystal	[2]
Melting Point	57.0 to 61.0 °C	[2]
Purity	>98.0% (GC)	[2]
Solubility	Soluble in Methanol	TCI

Experimental Protocol: Synthesis of 4-Bromo-2-methoxyaniline

A common and efficient method for the synthesis of **4-Bromo-2-methoxyaniline** involves the bromination of 2-methoxyaniline.



Materials:

- 2-Methoxyaniline (o-anisidine)
- 2,4,4,6-tetrabromo-2,5-cyclohexadienone
- Methylene chloride
- 2N Sodium hydroxide solution
- Water
- · Magnesium sulfate
- Silica gel
- · Petroleum ether

Procedure:

- Dissolve 15 g (0.122 mol) of 2-methoxyaniline in 250 ml of methylene chloride.
- Chill the solution to -10°C.
- Slowly add 50 g (0.122 mol) of 2,4,4,6-tetrabromo-2,5-cyclohexadienone, ensuring the temperature is maintained below -5°C.
- Allow the reaction mixture to warm to room temperature.
- Wash the solution sequentially with 75 ml of 2N sodium hydroxide (twice) and 25 ml of water (twice).
- Dry the organic layer over magnesium sulfate.
- Evaporate the solvent to dryness.
- The crude product is then purified using a silica gel column, eluting with methylene chloride.
- The final product can be recrystallized from petroleum ether.

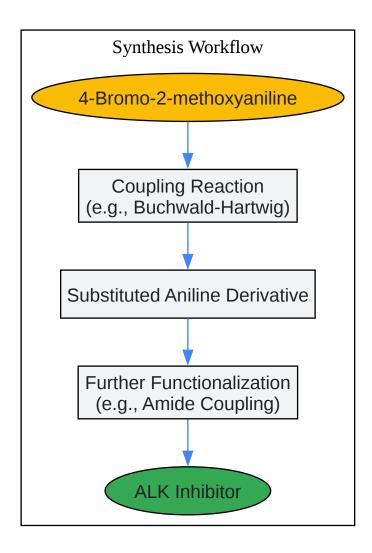


This procedure has been reported to yield up to 96% of the title compound.

Application in Drug Development: Synthesis of ALK Inhibitors

4-Bromo-2-methoxyaniline is a key reagent in the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins (e.g., EML4-ALK) are oncogenic drivers in certain cancers, most notably in a subset of non-small cell lung cancer (NSCLC).[4] The development of small molecule inhibitors that target the ATP-binding site of the ALK kinase domain has revolutionized the treatment of ALK-positive NSCLC.

The following diagram illustrates a generalized workflow for the synthesis of an ALK inhibitor using **4-Bromo-2-methoxyaniline** as a starting material.



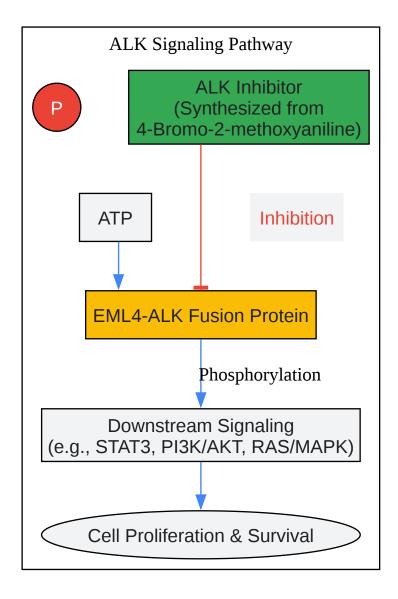


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Caption: Synthetic workflow for an ALK inhibitor.

Mechanism of Action: Inhibition of the ALK Signaling Pathway

ALK inhibitors function by competitively binding to the ATP pocket of the ALK kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This effectively blocks the pro-survival and proliferative signals driven by the oncogenic ALK fusion protein. A simplified representation of the ALK signaling pathway and the point of inhibition is depicted below.





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Caption: Inhibition of the ALK signaling pathway.

Spectral Data Summary

Below is a summary of available spectral data for **4-Bromo-2-methoxyaniline**, which is essential for its characterization.

Spectrum Type	Data Source/Instrument	Details
GC-MS	Wiley	Spectrum ID: RB-1982-13977- 0[1]
FT-IR	Bio-Rad Laboratories, Inc. / Bruker Tensor 27 FT-IR	Film and ATR-Neat techniques have been used.[1]
Raman	Bio-Rad Laboratories, Inc. / Bruker MultiRAM Stand Alone FT-Raman	FT-Raman spectrum available. [1]

Note: For detailed spectral charts and peak information, please refer to the databases of the respective sources.

This technical guide provides a foundational understanding of **4-Bromo-2-methoxyaniline** for professionals in the chemical and pharmaceutical sciences. Its well-defined properties and synthetic utility, particularly in the context of targeted cancer therapies, underscore its importance as a valuable chemical intermediate.

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